H-Leu-Met-OH

Description

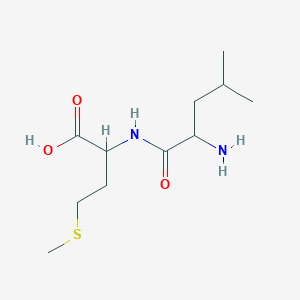

Structure

3D Structure

Properties

CAS No. |

36077-39-1 |

|---|---|

Molecular Formula |

C11H22N2O3S |

Molecular Weight |

262.37 g/mol |

IUPAC Name |

2-[(2-amino-4-methylpentanoyl)amino]-4-methylsulfanylbutanoic acid |

InChI |

InChI=1S/C11H22N2O3S/c1-7(2)6-8(12)10(14)13-9(11(15)16)4-5-17-3/h7-9H,4-6,12H2,1-3H3,(H,13,14)(H,15,16) |

InChI Key |

NTISAKGPIGTIJJ-UHFFFAOYSA-N |

SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)O)N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)[O-])[NH3+] |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)O)N |

Appearance |

Solid powder |

physical_description |

Solid |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Leucylmethionine; Leu-met; |

Origin of Product |

United States |

Foundational & Exploratory

H-Leu-Met-OH chemical structure and properties

An In-depth Technical Guide to H-Leu-Met-OH (L-Leucyl-L-methionine)

Authored by a Senior Application Scientist

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Subject: A Comprehensive Technical Overview of the Dipeptide this compound: Structure, Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of the dipeptide this compound, scientifically known as L-Leucyl-L-methionine. Composed of the essential amino acids L-leucine and L-methionine, this dipeptide is a subject of interest in various scientific disciplines, including biochemistry, pharmacology, and materials science. This document delineates its chemical structure, physicochemical properties, synthesis and purification methodologies, analytical characterization techniques, and known biological significance and applications. The content herein is intended to serve as a valuable resource for researchers and professionals engaged in peptide chemistry, drug discovery, and related fields, offering both foundational knowledge and practical insights.

Introduction to this compound

This compound, or L-Leucyl-L-methionine, is a dipeptide formed from the covalent linkage of two essential amino acids, L-leucine and L-methionine, via a peptide bond. As a constituent of proteins and a product of protein hydrolysis, this compound is a naturally occurring biomolecule. Its structure combines the distinct properties of its constituent amino acids: the branched-chain hydrophobicity of leucine and the sulfur-containing, flexible side chain of methionine. This unique combination of properties makes this compound a molecule of interest for its potential biological activities and as a building block in the synthesis of more complex peptides and peptidomimetics.

Chemical Structure and Identifiers

The chemical structure of this compound is characterized by a peptide bond between the carboxyl group of L-leucine and the amino group of L-methionine.

-

IUPAC Name: (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid[1]

-

Synonyms: L-Leucyl-L-methionine, Leu-Met, LM[1]

-

CAS Number: 36077-39-1[1]

-

Molecular Formula: C₁₁H₂₂N₂O₃S[1]

-

Molecular Weight: 262.37 g/mol [1]

2.1. 2D and 3D Structural Representations

(A 2D representation of the chemical structure of this compound can be generated using standard chemical drawing software. A 3D conformer can be visualized using molecular modeling programs.)

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. A summary of these properties is presented in the table below.

| Property | Value | Source/Method |

| Appearance | White to off-white crystalline powder | General observation |

| Solubility | Soluble in water[2], slightly soluble in methanol. | [2] |

| Isoelectric Point (pI) | ~5.6 (Estimated) | Calculated |

| Specific Rotation [α]D | Not available | - |

| Stability | Stable under standard conditions. Sensitive to strong acids, bases, and oxidizing agents. | General peptide stability |

Expert Insight on Isoelectric Point Calculation: The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. For a simple dipeptide like this compound with no ionizable side chains, the pI can be estimated by averaging the pKa values of the N-terminal amino group and the C-terminal carboxyl group. Using typical pKa values for the termini of peptides (pKa₁ ≈ 3.0 for the C-terminus and pKa₂ ≈ 8.2 for the N-terminus), the estimated pI would be approximately (3.0 + 8.2) / 2 = 5.6. This value is important for purification techniques such as ion-exchange chromatography and for understanding the peptide's behavior in biological systems.[1][3][4]

Synthesis and Purification

The synthesis of this compound can be achieved through both solution-phase and solid-phase peptide synthesis (SPPS) methodologies. SPPS is generally preferred for its efficiency and ease of purification.

4.1. Solid-Phase Peptide Synthesis (SPPS) of this compound

The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a widely used method for SPPS. The synthesis involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid support.

Workflow for SPPS of this compound:

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.

Step-by-Step SPPS Protocol:

-

Resin Preparation: Start with a pre-loaded Fmoc-Met-Wang resin. Swell the resin in dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the methionine residue.

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and by-products.

-

Amino Acid Coupling: Activate Fmoc-Leu-OH with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine) in DMF. Add this solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

-

Washing: Wash the resin with DMF to remove unreacted reagents.

-

Final Deprotection: Remove the Fmoc group from the newly added leucine residue using 20% piperidine in DMF.

-

Final Washing: Wash the resin extensively with DMF, followed by dichloromethane (DCM).

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v), for 2-3 hours to cleave the dipeptide from the resin and remove any side-chain protecting groups.

-

Precipitation and Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the solid, and dry under vacuum.

4.2. Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude this compound is purified using RP-HPLC, which separates the target peptide from impurities based on hydrophobicity.

Workflow for RP-HPLC Purification:

Caption: RP-HPLC purification workflow for this compound.

Step-by-Step RP-HPLC Protocol:

-

Column: A preparative C18 reversed-phase column is typically used.

-

Mobile Phases:

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

-

Gradient: A linear gradient from a low percentage of Mobile Phase B to a higher percentage over a set time (e.g., 5% to 65% B over 30 minutes) is employed to elute the peptide.

-

Detection: The peptide is detected by its absorbance at 220 nm.

-

Fraction Collection: Fractions corresponding to the main peak are collected.

-

Purity Analysis: The purity of the collected fractions is assessed by analytical RP-HPLC.

-

Lyophilization: The pure fractions are pooled and lyophilized to obtain the final product as a white powder.

Analytical Characterization

The identity and purity of synthesized this compound are confirmed using various analytical techniques.

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of the dipeptide by analyzing the chemical shifts and coupling constants of the protons and carbons.

-

Expected ¹H NMR Features: The spectrum will show characteristic signals for the protons of the leucine side chain (isobutyl group), the methionine side chain (thioether and ethyl groups), the α-protons of both amino acid residues, and the amide and amine protons.

-

Expected ¹³C NMR Features: The spectrum will display distinct signals for the carbonyl carbons of the peptide bond and the C-terminus, the α-carbons of both residues, and the carbons of the leucine and methionine side chains.

5.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the dipeptide and to confirm its amino acid sequence through fragmentation analysis.

-

Expected Mass: The protonated molecule [M+H]⁺ should be observed at m/z 263.14.

-

Expected Fragmentation: Tandem mass spectrometry (MS/MS) will produce characteristic b- and y-ions. For this compound, the major fragment ions would be the b₁-ion (from cleavage after Leu) and the y₁-ion (from cleavage before Met).

Biological Significance and Applications

While specific therapeutic applications of this compound are not extensively documented, its constituent amino acids and related dipeptides have known biological roles and potential applications.

-

Nutritional and Metabolic Roles: As a dipeptide of two essential amino acids, this compound can serve as a source of these amino acids upon hydrolysis in the body. Leucine is a key regulator of muscle protein synthesis, while methionine is involved in various metabolic pathways, including the synthesis of other sulfur-containing compounds.[5]

-

Bioactive Potential: Some dipeptides have been shown to possess unique biological activities that differ from their constituent amino acids. For instance, dileucine (Leu-Leu) has been reported to have a more potent effect on muscle protein synthesis than leucine alone. This suggests that this compound may also exhibit specific bioactivities that warrant further investigation.

-

Drug Development: Dipeptides are often explored as components of peptidomimetic drugs due to their improved stability and cell permeability compared to larger peptides. This compound could serve as a lead compound or a fragment in the design of new therapeutic agents.

Stability and Storage

The stability of this compound is a critical consideration for its storage and use in experimental settings.

-

Lyophilized Form: In its lyophilized (powder) form, this compound is relatively stable and should be stored at -20°C or lower in a desiccated environment.

-

In Solution: In aqueous solutions, the stability of this compound is pH- and temperature-dependent. At neutral to acidic pH, the peptide bond is generally stable. However, at highly acidic or basic pH, hydrolysis can occur. The thioether group in the methionine side chain is also susceptible to oxidation, so solutions should be protected from oxidizing agents and prolonged exposure to air. For long-term storage in solution, it is advisable to prepare aliquots and store them at -80°C to minimize freeze-thaw cycles.

Conclusion

This compound is a simple yet intriguing dipeptide with a unique combination of structural features and potential biological relevance. This technical guide has provided a comprehensive overview of its chemical and physical properties, synthesis and purification methods, and analytical characterization techniques. While its specific applications in drug development are still an emerging area of research, the foundational knowledge of its constituent amino acids and related dipeptides suggests that this compound holds promise as a valuable tool in various scientific endeavors. Further research into its specific biological activities and potential therapeutic applications is warranted.

References

- Chem-Impex. "Met-Leu-OH." N.p., n.d. Web.

- AK Lectures. "Calculating Isoelectric Point of Proteins." N.p., n.d. Web.

- CymitQuimica. "CAS 36077-39-1: L-Leucyl-L-methionine." N.p., n.d. Web.

- Bachem. "H-Met-Leu-OH - Bachem Products." N.p., n.d. Web.

- Aapptec Peptides. "H-Met-OH, L-Methionine, CAS 63-68-3." N.p., n.d. Web.

- YouTube. "Biosynthesis of Leucine." N.p., 14 Mar. 2014. Web.

- PubMed. "Methionine-containing peptides can be used as methionine sources for protein accretion in cultured C2C12 and MAC-T cells." N.p., n.d. Web.

- P&S Chemicals.

- MedChemExpress. "Leu-Leu-OH (L-Leucyl-L-leucine) | Dipeptide." N.p., n.d. Web.

- Verywell Health. "L-Methionine: Benefits, Risks, and Sources." N.p., 17 Sept. 2025. Web.

- PubChem. "Leu-met | C11H22N2O3S | CID 7010529." N.p., n.d. Web.

- PubChem. "L-Methionine | C5H11NO2S | CID 6137." N.p., n.d. Web.

- Master Organic Chemistry.

- Technology Networks. "Essential Amino Acids: Chart, Abbreviations and Structure." N.p., 1 Apr. 2025. Web.

- ACS Publications. "Trimethoxysilane-Mediated Peptide Bond Formation from Unprotected Amino Acids and Amino Acid t-Butyl Esters | The Journal of Organic Chemistry." N.p., 2 Feb. 2026. Web.

- Wikipedia. "Methionine." N.p., n.d. Web.

- Sigma-Aldrich. "L -Methionine methyl ester 98 2491-18-1." N.p., n.d. Web.

- ResearchGate.

- ResearchGate.

- PubMed.

- Master Organic Chemistry. "Introduction to Peptide Synthesis." N.p., 15 Feb. 2019. Web.

- Thermo Fisher Scientific.

- "Evaluating LC methods for enhanced charged aerosol detector response: a case study using underiv

- NCERT. "Biomolecules." N.p., n.d. Web.

- Luxembourg Bio Technologies. "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." N.p., 13 Dec. 2007. Web.

- Bachem. "Peptide Purification Process & Methods: An Overview." N.p., n.d. Web.

- CEM Corporation. "Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide." N.p., 24 Sept. 2025. Web.

- RSC Publishing. "Analysis of amino acids in human tears by hydrophilic interaction liquid chromatography and quadrupole orbitrap mass spectrometry." N.p., 11 Nov. 2019. Web.

- Waters Corporation.

- ACS Omega. "Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements." N.p., n.d. Web.

- PubChem. "L-Leucine | C6H13NO2 | CID 6106." N.p., n.d. Web.

- Wikipedia. "Amino acid." N.p., n.d. Web.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. homework.study.com [homework.study.com]

- 3. aklectures.com [aklectures.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Methionine-containing peptides can be used as methionine sources for protein accretion in cultured C2C12 and MAC-T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Leu-Met Dipeptide: A Technical Guide to its Biological Function and Metabolic Fate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide L-Leucyl-L-Methionine (Leu-Met) represents a fascinating intersection of cellular metabolism, signaling, and nutrient sensing. Composed of two essential amino acids, leucine and methionine, its biological significance is primarily understood through the lens of its constituent parts following rapid hydrolysis in the body. This guide provides an in-depth exploration of the biological functions attributable to Leu-Met, focusing on its role in activating the mTOR signaling pathway, its antioxidant potential, and its metabolic journey from intestinal absorption to cellular utilization. We will delve into the key transport mechanisms, the enzymatic breakdown, and the ultimate physiological effects. Furthermore, this document serves as a practical resource, offering detailed experimental protocols for researchers investigating the multifaceted roles of this and similar dipeptides.

Introduction: The Significance of Dipeptides in Cellular Homeostasis

Dipeptides, once considered mere intermediates in protein digestion, are now recognized as bioactive molecules with distinct physiological roles.[1] They are absorbed more rapidly than free-form amino acids due to the high capacity of transporters like the peptide transporter 1 (PEPT1).[2] This efficient uptake mechanism makes dipeptides like Leu-Met highly bioavailable, ensuring a swift delivery of their constituent amino acids to target tissues.

L-Leucyl-L-Methionine is a simple dipeptide with the molecular formula C11H22N2O3S. Its primary role in the body is as a source of L-leucine and L-methionine, two essential amino acids with profound effects on cellular function. Leucine is a branched-chain amino acid (BCAA) renowned for its potent activation of the mTOR signaling pathway, a master regulator of protein synthesis and cell growth. Methionine, a sulfur-containing amino acid, is a crucial methyl donor in numerous metabolic reactions and a precursor for the synthesis of important molecules like S-adenosylmethionine (SAM) and the antioxidant glutathione.[3][4]

This guide will dissect the biological journey of Leu-Met, from its absorption to the downstream effects of its metabolites, providing a comprehensive overview for researchers in nutrition, pharmacology, and drug development.

Intestinal Absorption and Cellular Transport

The journey of Leu-Met begins in the small intestine, where it is primarily absorbed by the peptide transporter 1 (PEPT1).[2] PEPT1 is a high-capacity, low-affinity transporter located on the apical membrane of intestinal epithelial cells. It co-transports di- and tripeptides with protons (H+), utilizing the inwardly directed proton gradient as a driving force.

Experimental Workflow: In Vitro Dipeptide Transport Assay using Caco-2 Cells

Caption: Workflow for assessing Leu-Met transport across a Caco-2 cell monolayer.

Once inside the enterocytes, Leu-Met can be hydrolyzed by cytosolic peptidases into free leucine and methionine, which are then transported across the basolateral membrane into the bloodstream. Alternatively, intact Leu-Met may be transported into circulation, although the extent of this is a subject of ongoing research.

Enzymatic Hydrolysis and Metabolites

The primary metabolic fate of Leu-Met is its hydrolysis into L-leucine and L-methionine. This is carried out by various peptidases present in the cytoplasm of enterocytes and other cells throughout the body. Leucine aminopeptidases, a class of exopeptidases, are likely candidates for this cleavage, given their preference for removing N-terminal amino acids, particularly hydrophobic ones like leucine.[5]

The resulting metabolites are the free amino acids themselves:

-

L-Leucine: A potent activator of the mTORC1 signaling pathway, crucial for initiating muscle protein synthesis.[6]

-

L-Methionine: A precursor for S-adenosylmethionine (SAM), the primary methyl group donor in the body, and cysteine, a key component of the antioxidant glutathione.[3][4]

While the predominant metabolites are leucine and methionine, it is conceivable that under certain physiological or pathological conditions, other minor metabolic pathways could be involved. However, current literature primarily supports the direct hydrolysis model.

Experimental Protocol: In Vitro Dipeptide Hydrolysis Assay

-

Prepare Enzyme Solution: Reconstitute a commercially available leucine aminopeptidase in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).

-

Prepare Substrate Solution: Dissolve Leu-Met dipeptide in the same assay buffer to a known concentration.

-

Initiate Reaction: Mix the enzyme and substrate solutions in a microcentrifuge tube or a 96-well plate.

-

Incubate: Incubate the reaction mixture at 37°C for various time points (e.g., 0, 15, 30, 60 minutes).

-

Stop Reaction: Terminate the reaction by adding a stop solution, such as 10% trichloroacetic acid (TCA), which precipitates the enzyme.

-

Analyze Products: Centrifuge to pellet the precipitated enzyme. Analyze the supernatant for the presence of leucine and methionine using LC-MS/MS.

-

Data Analysis: Quantify the increase in free amino acid concentration over time to determine the rate of hydrolysis.

Biological Functions and Signaling Pathways

The biological functions of Leu-Met are largely attributable to the synergistic and individual actions of its constituent amino acids upon their release.

Activation of the mTOR Signaling Pathway

Leucine is a well-established, potent activator of the mTORC1 signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[7] The influx of leucine into the cell is sensed by intracellular proteins, leading to the translocation of mTORC1 to the lysosomal surface, where it is activated.

Activated mTORC1 then phosphorylates several downstream targets, including:

-

p70S6 Kinase (S6K1): Phosphorylation of S6K1 leads to an increase in the translation of mRNAs encoding ribosomal proteins and other components of the translational machinery.

-

Eukaryotic initiation factor 4E-binding protein 1 (4E-BP1): Phosphorylation of 4E-BP1 causes its dissociation from the translation initiation factor eIF4E, allowing for the initiation of cap-dependent translation.

The net result is an upregulation of protein synthesis, which is particularly important in tissues with high protein turnover, such as skeletal muscle.

Signaling Pathway: mTORC1 Activation by Leucine

Caption: Simplified schematic of mTORC1 activation by leucine derived from Leu-Met hydrolysis.

Antioxidant Potential

The methionine component of Leu-Met contributes to the body's antioxidant defenses.[3][8][9] Methionine itself can act as an antioxidant by scavenging reactive oxygen species (ROS).[8] More importantly, it is a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. The sulfur atom in methionine is a key functional group in these antioxidant activities.[3][4] Methionine-containing peptides have been shown to possess antioxidant properties.[10][11]

Other Potential Biological Roles

While the primary functions of Leu-Met are linked to protein synthesis and antioxidant defense, emerging research on other dipeptides suggests potential roles in:

-

Neuroprotection: Leucine-containing dipeptides have been shown to have neuroprotective effects.[5][12][13]

-

Immunomodulation: Some dipeptides can modulate immune responses.[6]

-

Cardiovascular Health: Both leucine and methionine metabolism have been linked to cardiovascular health, although the effects can be complex.[14]

Further research is needed to specifically elucidate the role of the intact Leu-Met dipeptide in these processes.

Analytical Methodologies for Metabolite Identification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the identification and quantification of dipeptides and their amino acid metabolites in biological matrices.[15][16][17][18]

Table 1: Key Parameters for LC-MS/MS Analysis of Leu-Met and its Metabolites

| Parameter | Leu-Met | L-Leucine | L-Methionine |

| Precursor Ion (m/z) | [M+H]+ | [M+H]+ | [M+H]+ |

| Product Ions (m/z) | Fragment ions specific to Leu-Met | Fragment ions specific to Leucine | Fragment ions specific to Methionine |

| Chromatography | Reversed-phase C18 column | Reversed-phase C18 column | Reversed-phase C18 column |

| Mobile Phase | Gradient of water and acetonitrile with formic acid | Gradient of water and acetonitrile with formic acid | Gradient of water and acetonitrile with formic acid |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |

Conclusion and Future Directions

The Leu-Met dipeptide serves as an efficient vehicle for the delivery of two essential amino acids, leucine and methionine. Its biological functions are predominantly mediated by these constituent amino acids following rapid intestinal and intracellular hydrolysis. The released leucine potently stimulates protein synthesis via the mTORC1 pathway, while methionine contributes to crucial metabolic processes and antioxidant defense.

Future research should focus on determining the extent to which intact Leu-Met dipeptide enters circulation and whether it possesses unique biological activities independent of its hydrolysis products. Investigating the specific peptidases responsible for its breakdown and their regulation will also provide a more complete understanding of its metabolic fate. For drug development professionals, the efficient transport of dipeptides via PEPT1 offers a promising avenue for enhancing the oral bioavailability of peptide-based therapeutics.

References

-

A-M. Aufrère, J., & Rémond, D. (2020). Sulfur-Containing Amino Acids and Lipid Metabolism. The Journal of Nutrition, 150(Supplement_1), 2531S-2538S. [Link]

-

Barrett, A. J., Rawlings, N. D., & Woessner, J. F. (Eds.). (1998). Handbook of proteolytic enzymes. Academic press. [Link]

-

Bojarska, J., Kaczmarek, K., & Zabrocki, J. (2016). Dipeptides in CSF and plasma: diagnostic and therapeutic potential in neurological diseases. Amino Acids, 48(6), 1333–1347. [Link]

-

Caputo, G. A., London, E., & Wimley, W. C. (2017). Effects of Hydrophobic Amino Acid Substitutions on Antimicrobial Peptide Behavior. Protein and peptide letters, 24(11), 1037–1044. [Link]

-

CHUM Research Centre. (n.d.). Featured method: Plasma amino acid LC-MS/MS analysis. Retrieved January 26, 2024, from [Link]

-

Corrales-Ureña, Y. R., et al. (2020). Functionalization of hydrophobic surfaces with antimicrobial peptides immobilized on a bio-interfactant layer. RSC Advances, 10(1), 23-33. [Link]

-

D'Apolito, O., et al. (2022). Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma. Molecules, 27(22), 7895. [Link]

-

D'Souza, A., et al. (2019). Antioxidant role of methionine-containing intra- and extracellular proteins. Redox Biology, 24, 101188. [Link]

-

eCampusOntario. (2019). 1.2 Western Blot and the mTOR Pathway. In Selected Topics in Health and Disease. eCampusOntario. [Link]

-

Fukuda, H., et al. (2023). Neuroprotective effect of whey protein hydrolysate containing leucine-aspartate-isoleucine-glutamine-lysine on HT22 cells in hydrogen peroxide-induced oxidative stress. Journal of Dairy Science, 106(12), 8443-8456. [Link]

-

Funabiki, R., et al. (2019). Leucine–Histidine Dipeptide Attenuates Microglial Activation and Emotional Disturbances Induced by Brain Inflammation and Repeated Social Defeat Stress. International Journal of Molecular Sciences, 20(18), 4436. [Link]

-

Genepep. (n.d.). Peptide stability studies. Retrieved January 26, 2024, from [Link]

-

Hebert, A. S., et al. (2014). A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. PLoS ONE, 9(9), e107408. [Link]

-

Keil, B. (1992). Specificity of proteolysis. Springer Science & Business Media. [Link]

-

Lapierre, J. R., et al. (2011). Differentiating passive from transporter-mediated uptake by PepT1: a comparison and evaluation of four methods. The Journal of surgical research, 171(1), e15-e20. [Link]

-

Levine, R. L., et al. (1996). Methionine residues as endogenous antioxidants in proteins. Proceedings of the National Academy of Sciences, 93(26), 15036-15040. [Link]

-

Lian, K., et al. (2021). Double-Edge Effects of Leucine on Cancer Cells. Cancers, 13(23), 5995. [Link]

-

Martin, P. M., et al. (2000). Follow the Leader: Preference for Specific Amino Acids Directly Following the Initial Methionine in Proteins of Different Organisms. Journal of Molecular Evolution, 51(4), 363-370. [Link]

-

Palego, L., Betti, L., & Giannaccini, G. (2015). Sulfur Metabolism and Sulfur-Containing Amino Acids: I-Molecular Effectors. Biochemistry & Pharmacology: Open Access, 4(1), 1-10. [Link]

-

Pan, D., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15133–15141. [Link]

-

Rawlings, N. D., & Barrett, A. J. (2012). Peptidase specificity from the substrate cleavage collection in the MEROPS database and a tool to measure cleavage site conservation. Biochimie, 94(1), 16-23. [Link]

-

ResearchGate. (2014). Serum Stability of Peptides. Retrieved January 26, 2024, from [Link]

-

Saier, M. H. (2000). A functional-phylogenetic classification system for transmembrane solute transporters. Microbiology and molecular biology reviews, 64(2), 354-411. [Link]

-

Sancak, Y., et al. (2010). The Rag GTPases bind raptor and mediate amino acid signaling to mTORC1. Science, 320(5882), 1496-1501. [Link]

-

Schechter, I., & Berger, A. (1967). On the size of the active site in proteases. I. Papain. Biochemical and biophysical research communications, 27(2), 157-162. [Link]

-

Tsuru, D., et al. (1988). Improved Method for Hydrolyzing Proteins and Peptides Without Inducing Racemization and for Determining Their True D-amino Acid Content. Journal of biochemical and biophysical methods, 15(3-4), 167-174. [Link]

-

Tzvetkov, N. T., & Antonov, L. (2015). Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction. International journal of molecular sciences, 16(10), 25039–25055. [Link]

-

Vahid, F., et al. (2019). Specific Amino Acids Affect Cardiovascular Diseases and Atherogenesis via Protection against Macrophage Foam Cell Formation: Review Article. Oxidative Medicine and Cellular Longevity, 2019, 8091032. [Link]

-

Wang, Y., et al. (2022). Leucine mediates cognitive dysfunction in early life stress-induced mental disorders by activating autophagy. Frontiers in Behavioral Neuroscience, 16, 970634. [Link]

-

Weiss, S. J., et al. (1984). The antioxidant role of methionine-containing intra- and extracellular proteins. Agents and actions, 15(1-2), 15-20. [Link]

-

Wenzel, U., et al. (2001). PepT1-mediated epithelial transport of dipeptides and cephalexin is enhanced by luminal leptin in the small intestine. The Journal of clinical investigation, 108(12), 1779–1786. [Link]

-

Wu, G. (2009). Amino acids: metabolism, functions, and nutrition. Amino acids, 37(1), 1-17. [Link]

-

Zaro, J. L., & Shen, W. C. (2014). A New Automated Approach for the Determination of Peptides in Human Plasma Using On-line SPE–LC–MS–MS. LCGC International, 27(5), 258-263. [Link]

-

Zhang, S., et al. (2013). Endopeptidase- and exopeptidase-catalyzed hydrolysis of proteins. In Methods in enzymology (Vol. 523, pp. 291-318). Academic Press. [Link]

-

NutraIngredients-USA.com. (2022, December 14). Dipeptide takes protein synthesis to new heights, studies show. [Link]

-

Pujos-Guillot, E., et al. (2020). Urine Metabolomics during a Legume Diet Intervention Suggests Altered Metabolic Signatures and Potential New Intake Markers: First Insights. Journal of agricultural and food chemistry, 68(11), 3465–3475. [Link]

Sources

- 1. Peptidase specificity from the substrate cleavage collection in the MEROPS database and a tool to measure cleavage site conservation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Sulfur-Containing Amino Acids and Lipid Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Leucine–Histidine Dipeptide Attenuates Microglial Activation and Emotional Disturbances Induced by Brain Inflammation and Repeated Social Defeat Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

- 10. Antioxidant role of methionine-containing intra- and extracellular proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Neuroprotective effect of whey protein hydrolysate containing leucine-aspartate-isoleucine-glutamine-lysine on HT22 cells in hydrogen peroxide-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Leucine mediates cognitive dysfunction in early life stress-induced mental disorders by activating autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. files01.core.ac.uk [files01.core.ac.uk]

- 15. Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma [mdpi.com]

- 16. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. Featured method: Plasma amino acid LC-MS/MS analysis | CHUM [chumontreal.qc.ca]

Technical Guide: Solubility Profiling and Solubilization Strategies for H-Leu-Met-OH

Executive Summary

The dipeptide H-Leu-Met-OH (L-Leucyl-L-Methionine) presents a distinct solubility challenge in drug development and biochemical research.[1] Composed of two hydrophobic amino acid residues—Leucine (aliphatic isobutyl side chain) and Methionine (thioether side chain)—this molecule exhibits significant hydrophobicity while retaining zwitterionic character at physiological pH.

This guide provides a definitive technical analysis of this compound solubility.[1] Unlike simple hydrophilic peptides, this compound requires a solubilization strategy that accounts for hydrophobic aggregation , isoelectric precipitation , and the oxidative instability of the methionine sulfur atom. The "Gold Standard" protocol recommended here prioritizes an organic-first approach (DMSO stock) to ensure complete dissolution before aqueous dilution, mitigating the risk of forming kinetically trapped aggregates.

Physicochemical Characterization

To master the solubility of this compound, one must first understand the competing forces within its molecular structure.[1]

Molecular Architecture

-

Sequence: Leu-Met (N-terminus

C-terminus)[1] -

Formula:

-

Molecular Weight: 262.37 g/mol [1]

-

Structural Features:

Ionization and Isoelectric Point (pI)

Solubility is lowest at the isoelectric point (pI), where the net charge is zero, maximizing crystal lattice energy and minimizing solvation enthalpy.

Implication: At pH ~6.0 (unbuffered water), this compound exists primarily as a neutral zwitterion, leading to its lowest aqueous solubility.[1]

Solubility Profile: Water vs. Organic Solvents[1][2][3]

The following data summarizes the solubility behavior of this compound. Note that "Soluble" in this context refers to kinetic solubility suitable for stock preparation (>10 mM).

Table 1: Comparative Solubility Matrix

| Solvent System | Solubility Rating | Mechanism / Notes |

| Water (pH 6.0) | Poor / Insoluble | Aggregation driven by hydrophobic side chains at pI.[1] |

| Water (pH < 3) | Moderate | Protonation of C-term carboxyl breaks zwitterionic lattice.[1] |

| Water (pH > 8) | Moderate | Deprotonation of N-term amine increases net negative charge.[1] |

| DMSO (Anhydrous) | Excellent (>30 mg/mL) | Disrupts hydrophobic interactions and hydrogen bonding.[1] Preferred. |

| DMF | Good | Alternative to DMSO; less prone to freezing but toxic.[1] |

| Methanol / Ethanol | Low / Slight | Alkyl chains interfere; requires heating (risk of Met oxidation).[1] |

| Acetonitrile (ACN) | Poor | Often causes precipitation unless mixed with water/TFA.[1] |

Critical Mechanism: The Methionine Factor

Oxidation Sensitivity

The thioether group in Methionine is a "soft" nucleophile and is highly susceptible to oxidation by dissolved oxygen or peroxides in solvents.

-

Stage 1: Oxidation to Methionine Sulfoxide (MetO) .[2] This is reversible but increases polarity, altering retention times and potency.

-

Stage 2: Oxidation to Methionine Sulfone (MetO2) .[2] Irreversible.

Application Note: When solubilizing this compound, avoid vigorous vortexing (aeration) and use degassed solvents if the solution will be stored. For analytical standards, prepare fresh.

Experimental Protocols

Protocol A: The "Organic-First" Method (Recommended)

This method ensures complete solubilization by overcoming the initial energy barrier of the crystal lattice using a dipolar aprotic solvent.

Reagents:

-

This compound (Lyophilized powder)[1]

-

DMSO (Dimethyl sulfoxide), sterile filtered, ACS grade or higher.

-

PBS or relevant assay buffer (pH 7.4).

Workflow:

-

Calculate: Determine the mass required for a 100x stock solution (e.g., 50 mM).

-

Dissolve: Add 100% DMSO directly to the peptide powder.

-

Tip: Do not add water yet. Hydrophobic peptides can form a "gum" if water hits them before they are fully solvated.

-

-

Agitate: Gently swirl or pipette up and down. If necessary, sonicate briefly (max 10 seconds) in a water bath. Avoid heating >30°C.

-

Dilute: Slowly add the DMSO stock to the aqueous buffer while stirring.

-

Limit: Keep final DMSO concentration < 1% (v/v) for cell-based assays to avoid solvent toxicity.[1]

-

Protocol B: The "pH-Shift" Method (Organic-Free)

Use this only if DMSO is strictly prohibited in your downstream application.[1]

Workflow:

-

Suspend this compound in sterile water (it will likely remain cloudy).

-

Acidification: Add 1.0 M HCl or Acetic Acid dropwise while monitoring clarity.

-

Target: pH < 3.0.[3]

-

-

Neutralization (Risky): Once dissolved, slowly adjust back to pH 7.4 using dilute NaOH.

-

Warning: Rapid neutralization may cause the peptide to crash out of solution as it passes through its pI (~6.0).

-

Visualization of Solubilization Logic

The following diagram illustrates the decision process for solubilizing hydrophobic dipeptides like this compound.

Caption: Decision tree for solubilizing this compound, prioritizing organic co-solvents to bypass pI-related aggregation.

References

-

PubChem. (2025). L-Leucyl-L-methionine (Compound).[1] National Library of Medicine. Available at: [Link][1]

Sources

The Dipeptide Leu-Met in Amino Acid Absorption: A Technical Guide for Researchers

This guide provides an in-depth exploration of the role of the dipeptide Leucyl-Methionine (Leu-Met) in amino acid absorption studies. It is designed for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the mechanisms, experimental methodologies, and significance of dipeptide transport.

Introduction: The Significance of Dipeptide Transport

The absorption of dietary protein products is a fundamental physiological process. While free amino acids are absorbed through a variety of specific transporters, a significant portion of amino acids are absorbed in the form of di- and tripeptides.[1] This parallel absorption pathway, primarily mediated by the high-capacity, low-affinity proton-coupled oligopeptide transporter PEPT1 (SLC15A1), offers several advantages, including a more rapid and efficient uptake of amino acids compared to their free forms.[1][2] The dipeptide Leu-Met, composed of the essential amino acids leucine and methionine, serves as an excellent model for studying this process due to the distinct physiological roles of its constituent amino acids. Leucine is a key regulator of muscle protein synthesis, while methionine is crucial for various metabolic pathways, including the synthesis of S-adenosylmethionine, a universal methyl donor.

The Central Role of the PEPT1 Transporter

The intestinal absorption of Leu-Met is predominantly mediated by the PEPT1 transporter, located on the apical membrane of intestinal epithelial cells.[3][4]

Key Characteristics of PEPT1:

-

High-Capacity, Low-Affinity: PEPT1 can transport a large volume of di- and tripeptides, but with a relatively low affinity for its substrates.[3][4] The Km for PEPT1 substrates can range from 0.2 to 10 mM.[4]

-

Proton-Coupled Transport: PEPT1 is a symporter that couples the influx of di- and tripeptides to the influx of protons (H+) down an electrochemical gradient.[2][5] This process is driven by the lower pH at the brush border membrane compared to the intracellular environment.[6]

-

Broad Substrate Specificity: PEPT1 can transport a vast array of di- and tripeptides, with over 8,000 potential substrates.[7] It can also transport a variety of peptide-like drugs, such as certain beta-lactam antibiotics and ACE inhibitors.[7][8]

The transport of Leu-Met via PEPT1 is an electrogenic process, meaning it results in a net movement of positive charge into the cell.[7]

Regulation of PEPT1 Expression and Activity

The expression and activity of PEPT1 are subject to complex regulation by various factors, ensuring adaptation to dietary changes and physiological needs.[9][10]

-

Substrate-Mediated Regulation: The presence of dipeptides in the intestinal lumen can upregulate PEPT1 expression at the transcriptional level.[9]

-

Hormonal Regulation: Hormones such as insulin and ghrelin can increase PEPT1 protein levels at the apical membrane, enhancing transport capacity.[9]

-

Pathophysiological Regulation: In certain conditions, such as inflammatory bowel disease, PEPT1 expression can be ectopically upregulated in the colon.[7]

The following diagram illustrates the key regulatory inputs influencing PEPT1 activity.

Caption: Regulation of PEPT1 Transporter Activity.

Experimental Models for Studying Leu-Met Absorption

Two primary models are widely used to investigate the intestinal absorption of Leu-Met: the in vitro Caco-2 cell model and the in situ intestinal perfusion model.

The Caco-2 Cell Model: An In Vitro Approach

The Caco-2 cell line, derived from a human colon adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes that exhibit many of the morphological and functional characteristics of the small intestinal epithelium, including the expression of PEPT1.[11] This makes it a valuable tool for studying the transport mechanisms of dipeptides like Leu-Met.

-

Cell Culture and Differentiation:

-

Caco-2 cells are cultured in a suitable medium, such as Eagle's Minimum Essential Medium (MEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics.[11]

-

Cells are seeded onto permeable filter supports (e.g., Transwell® inserts) and cultured for 21 days to allow for differentiation into a polarized monolayer.[12]

-

-

Monolayer Integrity Assessment:

-

Transport Experiment:

-

The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution with MES buffer, pH 6.0) on the apical side and a buffer with pH 7.4 on the basolateral side to mimic the intestinal proton gradient.[13]

-

The Leu-Met dipeptide is added to the apical chamber.

-

Samples are collected from the basolateral chamber at various time points.[13]

-

-

Quantification:

-

The concentration of Leu-Met in the basolateral samples is quantified using a sensitive analytical method such as LC-MS/MS.[15]

-

-

Data Analysis:

-

The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the monolayer.

-

The following diagram outlines the workflow for a Caco-2 cell permeability assay.

Caption: Transepithelial Transport of Leu-Met.

Intracellular Signaling and Nutrient Sensing

The transport of dipeptides like Leu-Met is not only a mechanism for nutrient absorption but also a means of cellular communication, activating intracellular signaling pathways involved in nutrient sensing. [16][17]The influx of amino acids can activate the mammalian target of rapamycin (mTOR) pathway, a central regulator of cell growth and proliferation. [18][19] The following diagram depicts a simplified overview of a nutrient-sensing pathway that can be activated by the absorption of Leu-Met.

Caption: Nutrient Sensing Pathway Activated by Leu-Met.

Analytical Methodologies: Quantification of Leu-Met

Accurate quantification of Leu-Met in biological matrices is essential for absorption studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity, specificity, and robustness. [15][20][21]

Protocol Outline: LC-MS/MS Quantification of Leu-Met

-

Sample Preparation:

-

Protein precipitation is performed on biological samples (e.g., cell culture media, perfusate) to remove interfering proteins. [14]This is typically done by adding a solvent like acetonitrile. [14]2. Chromatographic Separation:

-

The extracted sample is injected into a liquid chromatography system.

-

Separation is achieved on a suitable column, such as a hydrophilic interaction chromatography (HILIC) column, which is effective for retaining polar analytes like dipeptides. [15]3. Mass Spectrometric Detection:

-

The eluent from the LC column is introduced into a tandem mass spectrometer.

-

Quantification is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for Leu-Met are monitored. [15]4. Data Analysis:

-

The concentration of Leu-Met is determined by comparing its peak area to that of a stable isotope-labeled internal standard. [15]

Parameter Typical Value/Condition Chromatography Column HILIC Mobile Phase A Aqueous buffer with ammonium formate Mobile Phase B Acetonitrile with formic acid Mass Spectrometry Ionization Mode Positive Electrospray Ionization (ESI+) | Analysis Mode | Multiple Reaction Monitoring (MRM) |

-

Comparative Absorption: Dipeptides vs. Free Amino Acids

A key aspect of studying Leu-Met absorption is comparing its uptake rate to that of an equimolar mixture of free L-leucine and L-methionine. Numerous studies have demonstrated that amino acids are absorbed more rapidly and efficiently when presented as dipeptides compared to their free forms. [2]This is attributed to the high capacity of the PEPT1 transport system. [3]

| Substrate | Relative Absorption Rate | Rationale |

|---|---|---|

| Leu-Met Dipeptide | High | Transport via the high-capacity PEPT1 system. |

| Free L-Leucine + L-Methionine | Lower | Competition for shared and distinct amino acid transporters. |

Conclusion and Future Directions

The dipeptide Leu-Met serves as a valuable tool for investigating the mechanisms of amino acid absorption. Its transport is primarily mediated by the PEPT1 transporter, a high-capacity system that is subject to complex regulation. The use of in vitro models like Caco-2 cells and in situ models such as intestinal perfusion, coupled with sensitive analytical techniques like LC-MS/MS, allows for a detailed characterization of its absorption kinetics. Understanding the transport of Leu-Met not only provides insights into fundamental physiological processes but also has implications for nutritional science and the development of peptide-based therapeutics.

Future research should focus on further elucidating the intricate signaling pathways activated by dipeptide transport and exploring the potential for targeting PEPT1 for the enhanced delivery of novel drug candidates.

References

- Ainslie Lab @ UNC. Caco-2 Cell Culture Protocol.

-

Chu, I., Hu, M., & Gao, S. (2014). Targeted disruption of peptide transporter Pept1 gene in mice significantly reduces dipeptide absorption in intestine. American Journal of Physiology-Gastrointestinal and Liver Physiology, 306(7), G603-G612. Available at: [Link]

-

Dalmasso, G., Nguyen, H. T. T., Charrier-Hisamuddin, L., Yan, Y., Sitaraman, S. V., & Merlin, D. (2017). Regulation profile of the intestinal peptide transporter 1 (PepT1). Drug Discovery Today, 22(12), 1863-1869. Available at: [Link]

-

Dalmasso, G., Nguyen, H. T. T., Yan, Y., Charrier-Hisamuddin, L., Sitaraman, S. V., & Merlin, D. (2016). Function, Regulation, and Pathophysiological Relevance of the POT Superfamily, Specifically PepT1 in Inflammatory Bowel Disease. Comprehensive Physiology, 6(3), 1433-1460. Available at: [Link]

-

Daniel, H. (2016). Transcriptional and functional regulation of the intestinal peptide transporter PEPT1. The Journal of Physiology, 594(2), 351-358. Available at: [Link]

-

Hellier, M. D., Holdsworth, C. D., & Perrett, D. (1972). Dipeptide absorption in man. Gut, 13(12), 965-969. Available at: [Link]

-

SOLVO Biotechnology. (n.d.). PEPT1. Transporters. Available at: [Link]

-

Kottra, G., Stöber, A., & Daniel, H. (2002). PepT1-mediated epithelial transport of dipeptides and cephalexin is enhanced by luminal leptin in the small intestine. The Journal of Clinical Investigation, 110(5), 655-661. Available at: [Link]

-

Kühbacher, A., D'Arcy, B. R., & Giesbertz, P. (2017). Regulation profile of the intestinal peptide transporter 1 (PepT1). Journal of Physiology and Biochemistry, 73(3), 323-333. Available at: [Link]

-

Li, Y., Li, X., Liu, Y., Wang, Y., & Wang, J. (2024). Peptide Transporter 1-Mediated Dipeptide Transport Promotes Hepatocellular Carcinoma Metastasis by Activating MAP4K4/G3BP2 Signaling Axis. Advanced Science, 11(20), e2308734. Available at: [Link]

-

Efeyan, A., & Serrano, M. (2015). Nutrient Sensing Mechanisms and Pathways. Cell, 160(1-2), 25-39. Available at: [Link]

-

Ma, Y., Zhou, Y., & Zhang, X. (2021). A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles. Metabolites, 11(9), 619. Available at: [Link]

-

Stappaerts, J., Brouwers, J., Annaert, P., & Augustijns, P. (2015). In situ perfusion in rodents to explore intestinal drug absorption: challenges and opportunities. International Journal of Pharmaceutics, 478(2), 615-627. Available at: [Link]

-

Luo, S., Nguyen, T. H., & He, H. (2018). Developments in Methods for Measuring the Intestinal Absorption of Nanoparticle-Bound Drugs. Molecules, 23(3), 629. Available at: [Link]

-

Ponz, F., Ilundain, A., & Lluch, M. (1979). Method for Successive Absorptions with Intestinal Perfusion in vivo. Revista Espanola de Fisiologia, 35(1), 97-104. Available at: [Link]

-

Ma, L., Zhang, L., & Wang, J. (2019). Effects of L-Methionine and DL-Methionine on Growth Performance, Methionine-Metabolizing Enzyme Activities, Feather Traits, and Intestinal Morphology of Medium-Growing, Yellow-Feathered Chickens between 1 and 30 Days of Age. Animals, 9(11), 937. Available at: [Link]

-

Anapharm Bioanalytics. (2025). Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. Available at: [Link]

-

University of Louisville. (2023). Liquid Chromatography-Mass Spectrometry (LC-MS) Method for Metabolomic Studies of Biological Samples. Available at: [Link]

-

Luo, Z., & Hu, M. (2017). Ex vivo and In situ Approaches Used to Study Intestinal Absorption. Journal of Pharmaceutical Sciences, 106(9), 2245-2259. Available at: [Link]

-

Merks, D., & Ristow, M. (2020). Nutrients and Pathways that Regulate Health Span and Life Span. Nutrients, 12(6), 1735. Available at: [Link]

-

Wang, Y., Li, D., & Cao, Y. (2023). Comparison of the effects of rumen-protected and unprotected L-leucine on fermentation parameters, bacterial composition, and amino acids metabolism in in vitro rumen batch cultures. Frontiers in Microbiology, 14, 1198642. Available at: [Link]

-

van de Merbel, N. C. (2016). Quantitative bioanalysis by LC-MS for the development of biological drugs. Bioanalysis, 8(16), 1681-1684. Available at: [Link]

-

Lifestyle → Sustainability Directory. (2025). Nutrient-Sensing Pathways. Available at: [Link]

-

Oh, S. H., & Nasset, E. S. (1969). Intestinal Absorption of Free and Protein-Bound Dietary Methionine in the Rat. The Journal of Nutrition, 97(2), 175-180. Available at: [Link]

-

Mercell. (2007). Permeability assay on Caco2 cells. Available at: [Link]

-

Li, Y., Li, X., Liu, Y., Wang, Y., & Wang, J. (2019). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. Journal of Chromatography B, 1114-1115, 134-141. Available at: [Link]

-

Das, S., & Padinjat, R. (2022). Neural pathways in nutrient sensing and insulin signaling. Frontiers in Cell and Developmental Biology, 10, 1041071. Available at: [Link]

-

Kansy, M., & Avdeef, A. (2012). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. Methods in Molecular Biology, 833, 159-175. Available at: [Link]

-

Ponz, F., Ilundain, A., & Lluch, M. (1979). Method for Successive Absorptions with Intestinal Perfusion in vivo. Revista Española de Fisiología, 35(1), 97-104. Available at: [Link]

-

Verstegen, M. W. A., & van Weerden, E. J. (1988). Dietary amino acids fed in free form or as protein do differently affect amino acid absorption in a rat everted sac model. The Journal of Nutrition, 118(11), 1398-1404. Available at: [Link]

-

Baker, S. J., & Mathan, V. I. (1972). Intestinal perfusion studies in tropical sprue. 1. Amino acid and dipeptide absorption. The American Journal of Clinical Nutrition, 25(10), 1037-1043. Available at: [Link]

-

Smith, D. E., Clémençon, B., & Hediger, M. A. (2013). Impact of Peptide Transporter 1 on the Intestinal Absorption and Pharmacokinetics of Valacyclovir after Oral Dose Escalation in Wild-Type and PepT1 Knockout Mice. Drug Metabolism and Disposition, 41(8), 1461-1468. Available at: [Link]

-

Dalmasso, G., Nguyen, H. T. T., Charrier-Hisamuddin, L., Yan, Y., Sitaraman, S. V., & Merlin, D. (2011). The role and pathophysiological relevance of membrane transporter PepT1 in intestinal inflammation and inflammatory bowel disease. American Journal of Physiology-Gastrointestinal and Liver Physiology, 300(5), G737-G746. Available at: [Link]

Sources

- 1. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]

- 2. PepT1-mediated epithelial transport of dipeptides and cephalexin is enhanced by luminal leptin in the small intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeted disruption of peptide transporter Pept1 gene in mice significantly reduces dipeptide absorption in intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PEPT1 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 6. The role and pathophysiological relevance of membrane transporter PepT1 in intestinal inflammation and inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Impact of Intestinal PepT1 on the Kinetics and Dynamics of N-Formyl-Methionyl-Leucyl-Phenylalanine, a Bacterially-Produced Chemotactic Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation profile of the intestinal peptide transporter 1 (PepT1) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeted Disruption of Peptide Transporter Pept1 Gene in Mice Significantly Reduces Dipeptide Absorption in Intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Differentiating Passive from Transporter-mediated Uptake by PepT1: A Comparison and Evaluation of 4 Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 14. mercell.com [mercell.com]

- 15. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Nutrient Sensing Mechanisms and Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. lifestyle.sustainability-directory.com [lifestyle.sustainability-directory.com]

- 18. Nutrients and Pathways that Regulate Health Span and Life Span | MDPI [mdpi.com]

- 19. Neural pathways in nutrient sensing and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 21. info.bioanalysis-zone.com [info.bioanalysis-zone.com]

An In-Depth Technical Guide to the Stability of Leucyl-Methionine Dipeptide in Solution

Introduction: The Significance of Leucyl-Methionine Stability

The dipeptide leucyl-methionine, composed of the essential amino acids leucine and methionine, serves as a critical building block in numerous biological and pharmaceutical applications. From its role in cell culture media to its potential as a therapeutic agent, the efficacy and safety of leucyl-methionine are intrinsically linked to its stability in solution. Understanding the factors that govern its degradation is paramount for researchers, scientists, and drug development professionals to ensure product quality, optimize formulations, and design robust analytical methods. This in-depth technical guide provides a comprehensive overview of the stability of leucyl-methionine in solution, delving into the core principles of its degradation pathways, the environmental factors that influence its stability, and the analytical methodologies required for its accurate assessment.

I. Factors Influencing the Stability of Leucyl-Methionine in Solution

The stability of leucyl-methionine in an aqueous environment is not absolute but rather a dynamic interplay of various physicochemical factors. A thorough understanding of these factors is essential for controlling degradation and ensuring the dipeptide's integrity.

The Critical Role of pH

The pH of the solution is a primary determinant of leucyl-methionine stability, influencing both the hydrolysis of the peptide bond and the oxidation of the methionine residue. Generally, peptides exhibit a pH-dependent stability profile, with degradation rates often increasing at both acidic and alkaline pH extremes.[1] For methionine-containing peptides, alkaline conditions can particularly accelerate the oxidation of the sulfur-containing side chain.[2]

The Impact of Temperature

Temperature is a significant accelerant for the degradation of peptides. Elevated temperatures provide the necessary activation energy for hydrolytic cleavage of the peptide bond and can also increase the rate of oxidative reactions. To minimize degradation, it is widely recommended to store peptide solutions at refrigerated (2-8 °C) or frozen (-20 °C or lower) temperatures.[3]

The Inevitable Challenge of Oxidation

The presence of the sulfur-containing amino acid methionine makes leucyl-methionine particularly susceptible to oxidation.[4] The thioether group in the methionine side chain can be readily oxidized by atmospheric oxygen, reactive oxygen species (ROS), and trace metal ions. This oxidation primarily leads to the formation of methionine sulfoxide and, under more stringent oxidative conditions, methionine sulfone.[2] Both of these modifications can alter the dipeptide's structure and potentially its biological activity.[2]

The Influence of Buffer Species

The choice of buffer system can have a significant impact on the stability of peptides in solution.[5] Some buffer components can directly participate in or catalyze degradation reactions. For instance, phosphate buffers have been shown to accelerate the degradation of some peptides compared to other buffer systems like glutamate.[5] Therefore, careful selection and screening of buffer species are crucial during formulation development. The concentration of the buffer can also play a role, with higher concentrations sometimes leading to increased stabilization.[6]

The Effect of Light Exposure (Photostability)

Exposure to light, particularly ultraviolet (UV) light, can induce photochemical degradation of peptides, especially those containing photosensitive residues like methionine. Photosensitized oxidation can lead to the formation of various degradation products.[7][8] Therefore, protecting leucyl-methionine solutions from light is a critical consideration for maintaining their stability.

II. Primary Degradation Pathways of Leucyl-Methionine

The degradation of leucyl-methionine in solution primarily proceeds through two distinct chemical pathways: hydrolysis of the peptide bond and oxidation of the methionine side chain.

Hydrolysis of the Amide Linkage

The peptide bond, an amide linkage between the carboxyl group of leucine and the amino group of methionine, is susceptible to hydrolysis. This reaction involves the nucleophilic attack of a water molecule on the carbonyl carbon of the peptide bond, leading to its cleavage and the formation of the constituent free amino acids, leucine and methionine.[9][10] This process can be catalyzed by both acids and bases.[11]

Oxidation of the Methionine Residue

The thioether side chain of methionine is a primary target for oxidation. The initial and most common oxidation product is methionine sulfoxide, which exists as two diastereomers, (S)- and (R)-methionine sulfoxide. Further oxidation can lead to the formation of methionine sulfone.[2] This oxidative degradation can be initiated by various oxidizing agents, including peroxides, metal ions, and light.[2]

Figure 1: Primary degradation pathways of leucyl-methionine in solution.

III. Analytical Methodologies for Stability Assessment

A robust and validated analytical method is essential for accurately assessing the stability of leucyl-methionine and quantifying its degradation products. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.[12]

Stability-Indicating HPLC Method

A stability-indicating HPLC method is one that can accurately and selectively quantify the intact dipeptide in the presence of its degradation products, impurities, and other formulation components.[12] Reversed-phase HPLC (RP-HPLC) with UV detection is a common approach for the analysis of peptides.

Table 1: Key Parameters for a Stability-Indicating HPLC Method

| Parameter | Recommended Specification | Rationale |

| Column | C18, 100-150 mm length, 4.6 mm ID, 3-5 µm particle size | Provides good retention and separation of the dipeptide and its more polar degradation products. |

| Mobile Phase | A: 0.1% Trifluoroacetic acid (TFA) in waterB: 0.1% Trifluoroacetic acid (TFA) in acetonitrile | TFA acts as an ion-pairing agent to improve peak shape. A gradient of acetonitrile is used to elute the components. |

| Gradient | A time-programmed gradient from a low to a high percentage of mobile phase B | Ensures the separation of early-eluting polar degradants from the parent dipeptide and any later-eluting impurities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Column Temperature | 25-40 °C | Controls retention time and peak shape. |

| Detection Wavelength | 210-220 nm | The peptide bond absorbs strongly in this UV range, providing good sensitivity for the dipeptide and its degradation products. |

| Injection Volume | 10-20 µL | A typical injection volume for analytical HPLC. |

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and demonstrating the specificity of the analytical method.[7][10][13][14] These studies involve subjecting the leucyl-methionine solution to stress conditions that are more severe than those encountered during normal storage.[10][13]

Step-by-Step Methodology for a Forced Degradation Study:

-

Preparation of Stock Solution: Prepare a stock solution of leucyl-methionine in a suitable solvent (e.g., water or a relevant buffer) at a known concentration.

-

Acid Hydrolysis: Treat the stock solution with an acid (e.g., 0.1 M HCl) and heat at an elevated temperature (e.g., 60-80 °C) for a defined period. Neutralize the solution before analysis.

-

Base Hydrolysis: Treat the stock solution with a base (e.g., 0.1 M NaOH) at room temperature or a slightly elevated temperature for a defined period. Neutralize the solution before analysis.

-

Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature for a defined period.

-

Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60-80 °C) for a defined period.

-

Photodegradation: Expose the stock solution to a controlled source of UV and visible light for a defined period, as per ICH Q1B guidelines.

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, using the validated stability-indicating HPLC method.

-

Peak Purity and Mass Balance: Assess the peak purity of the leucyl-methionine peak in the stressed samples using a photodiode array (PDA) detector to ensure no co-eluting degradants. Calculate the mass balance to account for all the components.

Figure 2: Experimental workflow for a forced degradation study of leucyl-methionine.

IV. Quantitative Data and Interpretation

While specific degradation kinetic data for leucyl-methionine is not extensively published, the stability of methionine-containing peptides is generally well-understood. The following table provides an illustrative summary of expected stability trends based on the known behavior of similar peptides.

Table 2: Illustrative Stability Profile of Leucyl-Methionine in Solution

| Condition | Expected Primary Degradation Pathway | Expected Stability | Key Considerations |

| Acidic (pH < 4) | Peptide bond hydrolysis | Decreased | The rate of hydrolysis is generally significant at low pH. |

| Neutral (pH 6-8) | Oxidation of methionine | Moderate | Stability is generally optimal in this range, but oxidation can still occur. |

| Alkaline (pH > 8) | Peptide bond hydrolysis, Methionine oxidation | Decreased | Both hydrolysis and oxidation rates are typically accelerated at high pH.[2] |

| Elevated Temperature (>40°C) | Peptide bond hydrolysis, Methionine oxidation | Significantly Decreased | Thermal energy accelerates both major degradation pathways. |

| Presence of Oxidizing Agents | Methionine oxidation | Significantly Decreased | Methionine is highly susceptible to oxidation. |

| Exposure to Light | Photodegradation, Oxidation | Decreased | UV and visible light can induce degradation. |

V. Conclusion and Recommendations

The stability of leucyl-methionine in solution is a multifaceted issue that requires careful consideration of pH, temperature, oxidative stress, buffer composition, and light exposure. The primary degradation pathways are hydrolysis of the peptide bond and oxidation of the methionine residue. To ensure the quality and efficacy of leucyl-methionine-containing products, it is imperative to:

-

Maintain Optimal Storage Conditions: Store solutions at refrigerated or frozen temperatures and protect them from light.

-

Control pH: Formulate solutions within a pH range that minimizes both hydrolysis and oxidation, typically near neutral pH.

-

Select Appropriate Buffers: Carefully screen buffer systems to avoid those that may catalyze degradation.

-

Implement Robust Analytical Methods: Utilize a validated stability-indicating HPLC method to accurately monitor the purity and degradation of the dipeptide over time.

-

Conduct Forced Degradation Studies: Perform comprehensive forced degradation studies to understand the degradation profile and ensure the specificity of the analytical method.

By adhering to these principles, researchers, scientists, and drug development professionals can effectively manage the stability of leucyl-methionine, leading to the development of high-quality and reliable products.

References

-

Comparative Study of Chemical Stability of a PK20 Opioid–Neurotensin Hybrid Peptide and Its Analogue [Ile9]PK20—The Effect of Isomerism of a Single Amino Acid. PubMed Central. [Link]

-

HPLC Method for Analysis of Methionine on Primesep 100 Column. SIELC Technologies. [Link]

-

Methionine sulfoxide and the methionine sulfoxide reductase system as modulators of signal transduction pathways: a review. PubMed. [Link]

-

(PDF) Development and Validation of an RP-HPLC Method for Methionine, Cystine and Lysine Separation and Determination in Corn Samples. ResearchGate. [Link]

-

Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model. ACS Publications. [Link]

-

Methionine Forced Degradation Study. ResearchGate. [Link]

-

Photosensitized Oxidation of Methionine-Containing Dipeptides. From the Transients to the Final Products. American Chemical Society. [Link]

-

Kinetic analysis for the degradation of glycyl-L-leucine and L-leucyl-glycine in subcritical water. PubMed. [Link]

-

Hydrolysis of the Peptide Bond in N-Acetylated L-Methionylglycine Catalyzed by Various Palladium(II) Complexes: Dependence of the Hydrolytic Reactions on the Nature of the Chelate Ligand in cis-[Pd( L)(H 2O) 2] 21 Complexes. ResearchGate. [Link]

-

Characterization of methionine oxidation and methionine sulfoxide reduction using methionine-rich cysteine-free proteins. PubMed Central. [Link]

-

Stability-indicating methods for peptide drug analysis. AMSbiopharma. [Link]

-

The Effect of Different pH Conditions on Peptides' Separation from the Skipjack Dark Meat Hydrolysate Using Ceramic Ultrafiltration. MDPI. [Link]

-

Methionine Restriction Impairs Degradation of a Protein that Aberrantly Engages the Endoplasmic Reticulum Translocon. PubMed Central. [Link]

-

Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model. PubMed Central. [Link]

-

Photosensitized oxidation of methionine-containing dipeptides. From the transients to the final products. PubMed. [Link]

-

The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. The Royal Society of Chemistry. [Link]

-

Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. MDPI. [Link]

-

Photo- and Radiation-Induced One-Electron Oxidation of Methionine in Various Structural Environments Studied by Time-Resolved Techniques. MDPI. [Link]

-

Methionine sulfoxide. Wikipedia. [Link]

-

Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. BioProcess International. [Link]

-

The Peptide Bond Hydrolysis: Protein Chemistry Video. YouTube. [Link]

-

Methionine sulfoxide and the oxidative regulation of plasma proteinase inhibitors. PubMed. [Link]

-

A Validated Stability Indicating RP-LC Method for the Determination of Related Impurities in S-Adenosyl-L-Methionine (SAMe) API. Der Pharma Chemica. [Link]

-

The Effect of Buffers on Protein Conformational Stability. BioProcess International. [Link]

-

Radiation- and Photo-Induced Oxidation Pathways of Methionine in Model Peptide Backbone under Anoxic Conditions. National Institutes of Health. [Link]

-

The effect of buffer concentration and cation type in the mobile phase on retention of amino acids and dipeptides in hydrophilic interaction liquid chromatography. ResearchGate. [Link]

-

Site-Selective Functionalization of Methionine Residues via Photoredox Catalysis. Macmillan Group - Princeton University. [Link]

-

Peptide Bond Hydrolysis: Enzymatic and Non-Enzymatic Pathways in Protein Metabolism. Proteomics & Bioinformatics. [Link]

-

Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]

-

2.11: Peptide Hydrolysis. Chemistry LibreTexts. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. DL-Methionine [webbook.nist.gov]

- 3. A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biotage.com [biotage.com]

- 5. azom.com [azom.com]

- 6. Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 8. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. pharmtech.com [pharmtech.com]

- 11. Monitoring of methionine sulfoxide content and methionine sulfoxide reductase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]

- 13. biopharminternational.com [biopharminternational.com]

- 14. biopharmaspec.com [biopharmaspec.com]

Introduction: The Analytical Challenge of Low-Abundance Dipeptides

An In-Depth Technical Guide to the Quantification and Biological Context of Leucyl-Methionine (H-Leu-Met-OH) in Human Plasma

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the analytical quantification and potential physiological relevance of the dipeptide Leucyl-Methionine (this compound) in human plasma. Given the sparse direct literature on its physiological concentration, this document focuses on the requisite analytical methodologies and the biological context necessary for its study.

The human plasma peptidome is a complex mixture of peptides derived from protein turnover, enzymatic processing, and diet. While the roles of individual amino acids are well-established, the physiological significance of most circulating dipeptides, such as Leucyl-Methionine (this compound), remains an emerging area of research. Establishing a definitive physiological concentration for such molecules is challenging due to their typically low abundance and rapid turnover by plasma peptidases.

Currently, there is a notable absence of established reference ranges for this compound in human plasma within scientific literature. This guide, therefore, serves not as a compendium of existing data, but as a methodological roadmap for the robust quantification and contextual understanding of this specific dipeptide. We will delve into the gold-standard analytical techniques, propose a detailed experimental workflow, and discuss the potential metabolic origins and fates of this compound.

Part 1: Analytical Strategy for this compound Quantification in Plasma

The quantification of low-concentration, small molecules like this compound in a complex biological matrix such as plasma necessitates a technique with high sensitivity and specificity. The unequivocal choice for this application is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Primacy of LC-MS/MS

LC-MS/MS offers unparalleled advantages for this analytical challenge:

-

Specificity: The use of Multiple Reaction Monitoring (MRM) allows for the highly selective detection of the target analyte (this compound) and its stable isotope-labeled internal standard, even in the presence of isobaric interferences.

-

Sensitivity: Modern tandem mass spectrometers can achieve detection limits in the picomolar to nanomolar range, which is crucial for potentially low-abundance dipeptides.

-

Quantitative Accuracy: When used with a stable isotope-labeled internal standard, LC-MS/MS provides a robust and accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.

Workflow Overview

The overall analytical workflow for the quantification of this compound in plasma is a multi-step process designed to isolate the analyte from interfering substances and present it for accurate measurement.

Caption: High-level workflow for this compound quantification.

Part 2: Detailed Experimental Protocol

This section provides a robust, step-by-step protocol for the quantification of this compound in human plasma. This protocol is a self-validating system, incorporating an internal standard to ensure accuracy.

Materials and Reagents

-

Plasma: Human plasma collected in K2-EDTA tubes.

-

Standards: this compound analytical standard and a stable isotope-labeled internal standard (e.g., H-Leu-Met-d3).

-

Solvents: LC-MS grade acetonitrile, methanol, and water.

-

Additives: Formic acid (Optima LC/MS grade).

-

SPE Cartridges: Mixed-mode cation exchange cartridges.

Step-by-Step Protocol

-

Sample Thawing and Preparation:

-

Thaw plasma samples on ice to prevent degradation.

-